2-Bromo-3-dodecylthiophene
Overview
Description
Synthesis Analysis
The synthesis of 2-Bromo-3-dodecylthiophene involves key steps that ensure the introduction of the bromo group at the specific position on the thiophene ring. Techniques such as transition-metal catalyzed borylation followed by treatment with copper(II) bromide have been employed for the synthesis of brominated thiophene derivatives with high yield (Zhang et al., 2013). Additionally, the synthesis of related 3-dodecylthiophene derivatives through electrochemical polymerization and chemical oxidation methods demonstrates the versatility of synthetic approaches in modifying thiophene's molecular structure for specific applications (Massoumi et al., 2014).
Molecular Structure Analysis
The molecular structure of 2-Bromo-3-dodecylthiophene and its derivatives plays a crucial role in determining their chemical reactivity and physical properties. Studies involving nuclear magnetic resonance (NMR) and single-crystal X-ray diffraction have provided insights into the molecular geometry, electronic structure, and intermolecular interactions of brominated thiophene derivatives. These analyses reveal the planarity of the thiophene ring and the orientation of the bromo and alkyl substituents, which are critical for the material's conductive properties and solubility (Sato & Morii, 1991).
Chemical Reactions and Properties
2-Bromo-3-dodecylthiophene participates in various chemical reactions, including palladium-catalyzed cross-coupling reactions, which are instrumental in the synthesis of conjugated polymers. The bromo group acts as a reactive site for coupling with other monomers or modifying groups, leading to the formation of polymers with tailored electronic and optical properties. The chemical reactivity of this compound underscores its importance in the development of advanced materials for electronic applications (Takahashi et al., 2006).
Physical Properties Analysis
The physical properties of polymers derived from 2-Bromo-3-dodecylthiophene, such as solubility, thermal stability, and conductivity, are influenced by the molecular structure of the thiophene ring and the nature of the substituents. Studies have shown that the solubility and conductivity of polythiophenes can be enhanced by the introduction of alkyl chains, which increase the material's processability and applicability in organic electronics (Chen & Lee, 1995).
Chemical Properties Analysis
The chemical properties of 2-Bromo-3-dodecylthiophene-based polymers, including their electrochemical behavior, photophysical properties, and reactivity towards various chemical agents, are pivotal for their utilization in electronic devices. Electrochemical studies have highlighted the potential of these materials in applications requiring high conductivity and stability under operational conditions. The bromo and dodecyl groups contribute to the material's unique properties, enabling the design of high-performance electronic materials (Ballarin et al., 2007).
Scientific Research Applications
Copolymerization and Material Properties : 2-Bromo-3-dodecylthiophene is used in the synthesis of various copolymers, contributing to materials with specific electroactivity, conductivity, and morphological properties (Massoumi, Omidi, Vessally, & Entezami, 2014).
Electrochemical Polymerization : Studies on the electrochemical polymerization of similar compounds have provided insights into the mechanisms and efficiency of polymer growth, revealing preferences in the positions attacked on the thiophene ring (Sato & Morii, 1991).
Structural Effects on Properties : Research has shown that the structural regularity in polymers based on 2-Bromo-3-dodecylthiophene and related compounds significantly impacts their physical properties, including UV/vis and NMR characteristics, X-ray diffraction patterns, and electrical conductivity (Loewe & McCullough, 2000).
Optical Guides and Devices : Polymers derived from these compounds have been used to create structures like active optical guides, indicating their potential in optical device fabrication (Errien, Froyer, Louarn, & Retho, 2005).
Infrared Properties Enhancement : The length of the alkyl side chain in polymers based on these thiophenes has been found to influence their infrared properties, highlighting the role of molecular structure in determining material characteristics (Buvat & Hourquebie, 1997).
Membrane Applications : Studies have explored the use of poly(3-dodecylthiophene) membranes for gas separations, revealing their potential in applications like room-temperature separation of gases such as N2, O2, and CO2 (Musselman et al., 1999).
Photoluminescence Studies : Photoluminescence behavior of poly(3-dodecylthiophene) in different solvents has been analyzed, providing insights into its application in luminescent materials and devices (Rumbles et al., 1996).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-bromo-3-dodecylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27BrS/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14-18-16(15)17/h13-14H,2-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMILVTHOOISGRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=C(SC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439776 | |
Record name | 2-BROMO-3-DODECYLTHIOPHENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-dodecylthiophene | |
CAS RN |
139100-06-4 | |
Record name | 2-BROMO-3-DODECYLTHIOPHENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3-Dodecylthiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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